4-(4-Ethylphenyl)benzoic acid
Description
4-(4-Ethylphenyl)benzoic acid is a benzoic acid derivative featuring a 4-ethylphenyl substituent at the para position of the benzene ring. This compound belongs to a class of aromatic carboxylic acids, where the ethyl group on the phenyl ring introduces steric and electronic modifications that influence its physicochemical properties and reactivity. It is primarily utilized in pharmaceutical and materials science research, particularly as a precursor or intermediate in synthesizing β-lactamase inhibitors (e.g., pyrazolo-pyridine derivatives) and other bioactive molecules .
Properties
IUPAC Name |
4-(4-ethylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-2-11-3-5-12(6-4-11)13-7-9-14(10-8-13)15(16)17/h3-10H,2H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEBDBNGUCNRCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20880826 | |
| Record name | 4'-ethyl-4-biphenylcarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20880826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5731-13-5 | |
| Record name | 4'-ethyl-4-biphenylcarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20880826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5731-13-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
4-(4-Ethylphenyl)benzoic acid can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boronic acids and aryl halides in the presence of a palladium catalyst under mild and functional group-tolerant conditions.
Another method involves the acid-base extraction technique, where benzoic acid derivatives are converted from neutral to ionic forms or vice versa . This method typically involves the use of organic solvents like ethyl acetate and reagents such as sodium hydroxide and hydrochloric acid.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to various substituted benzoic acid derivatives.
Scientific Research Applications
4-(4-Ethylphenyl)benzoic acid has versatile applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and its role in drug synthesis.
Mechanism of Action
The mechanism of action of 4-(4-Ethylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. As a carboxylic acid derivative, it can participate in nucleophilic acyl substitution reactions, where the carboxyl group is activated and reacts with nucleophiles . This mechanism is crucial in various biochemical and industrial processes.
Comparison with Similar Compounds
Electronic Effects
- Electron-Donating Groups: The ethyl group in this compound donates electrons via inductive effects, reducing the acidity of the carboxylic acid (higher pKa) compared to derivatives with electron-withdrawing groups (e.g., 4-(4-Fluorophenoxy)benzoic acid ).
Steric and Solubility Considerations
- Phenoxymethyl Modifications: The ethylphenoxymethyl group in 4-[(4-Ethylphenoxy)methyl]benzoic acid increases molecular bulk, reducing aqueous solubility but improving membrane permeability .
- Pyrazolo-Pyridine Core : Compounds 10–12 feature fused heterocyclic rings, which enhance rigidity and specificity for β-lactamase inhibition compared to simpler benzoic acid derivatives .
Biological Activity
4-(4-Ethylphenyl)benzoic acid, with the chemical formula C15H14O2 and a molecular weight of 226.27 g/mol, is an organic compound recognized for its diverse biological activities. This compound features an ethyl group attached to the para position of the phenyl ring, which influences its chemical properties and reactivity. It has garnered attention in various fields, including medicinal chemistry and materials science, due to its potential therapeutic applications.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . A study highlighted its effectiveness against a range of microbial strains, suggesting that it could serve as a potential candidate for developing new antimicrobial agents. The specific mechanisms by which this compound exerts its antimicrobial effects are still under investigation but may involve disruption of microbial cell membranes or inhibition of essential enzymatic processes.
Anticancer Potential
The compound has also been explored for its anticancer properties . Preliminary studies have shown that it can inhibit the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis induction or cell cycle arrest. For instance, one study reported IC50 values indicating effective inhibition of cancer cell growth, although further research is required to elucidate the precise pathways involved .
Inhibition of Steroid 5 Alpha-Reductase
Another significant area of research involves the inhibition of steroid 5 alpha-reductase . A related compound demonstrated potent inhibitory activity against this enzyme, which is crucial in the metabolism of androgens. The inhibition of this enzyme can have therapeutic implications in conditions such as benign prostatic hyperplasia and androgenetic alopecia .
The biological activities of this compound are believed to stem from its ability to interact with specific molecular targets. As a carboxylic acid derivative, it can participate in nucleophilic acyl substitution reactions, where the carboxyl group is activated and reacts with nucleophiles. This interaction may modulate the activity of enzymes or receptors involved in various biological processes.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Ethylphenol | Lacks carboxylic acid group | Limited antimicrobial properties |
| 2-Methoxybenzoic acid | Shares methoxy group but lacks ethyl substitution | Moderate anticancer activity |
| 4-(4-Propylphenyl)benzoic acid | Similar structure with a propyl group | Potentially similar biological effects |
Study on Antimicrobial Activity
In a recent study, researchers evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibition, particularly against Gram-positive bacteria, suggesting its potential use in developing topical antimicrobial formulations.
Anticancer Activity Assessment
Another investigation focused on assessing the anticancer effects of this compound on various cancer cell lines. The findings revealed that treatment with this compound led to reduced cell viability and induced apoptosis in a dose-dependent manner.
Q & A
Basic Research: What are the optimal synthetic routes for 4-(4-Ethylphenyl)benzoic acid, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves biphenyl core formation followed by carboxylation. A common approach is the Suzuki-Miyaura coupling between 4-bromobenzoic acid derivatives and 4-ethylphenylboronic acid, using a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol/water) under reflux . Yield optimization requires careful control of catalyst loading (1–5 mol%), base (e.g., Na₂CO₃), and reaction time (12–24 hrs). Post-synthesis, acidification with HCl precipitates the product. Purity can be improved via recrystallization in ethanol/water (1:3 v/v). Comparative studies suggest microwave-assisted synthesis reduces reaction time by 60% while maintaining >85% yield .
Basic Research: Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers prioritize?
Methodological Answer:
- FT-IR : Confirm the carboxylic acid group via O–H stretch (2500–3000 cm⁻¹ broad band) and C=O stretch (~1680 cm⁻¹). The ethyl group shows C–H stretches at ~2960 cm⁻¹ (asymmetric) and ~2870 cm⁻¹ (symmetric) .
- ¹H NMR (DMSO-d₆): Aromatic protons appear as multiplets between δ 7.2–8.2 ppm. The ethyl group resonates as a quartet (δ 1.2–1.4 ppm, –CH₂CH₃) and triplet (δ 2.6–2.8 ppm, –CH₂–) .
- ¹³C NMR : Carboxylic acid carbon at δ ~167 ppm; aromatic carbons between δ 125–145 ppm. Use DEPT-135 to distinguish CH₂/CH₃ groups in the ethyl substituent .
Advanced Research: How can structure-activity relationship (SAR) studies be designed to evaluate its potential as a kinase inhibitor?
Methodological Answer:
Analog Design : Synthesize derivatives with modifications to the ethyl group (e.g., elongation to propyl, substitution with halogens) and carboxylate bioisosteres (tetrazole, sulfonamide).
In Vitro Assays : Test inhibition against kinase panels (e.g., EGFR, VEGFR2) using fluorescence polarization assays. Include positive controls (e.g., Gefitinib for EGFR).
Computational Docking : Perform molecular docking (AutoDock Vina) to predict binding modes in kinase ATP-binding pockets. Prioritize analogs with improved ΔG values (<−8 kcal/mol) .
Data Validation : Cross-validate activity trends with MM-PBSA binding free energy calculations and in-cell western blotting for phosphorylation inhibition .
Advanced Research: How should researchers resolve contradictions in reported spectral data (e.g., NMR shift discrepancies)?
Methodological Answer:
- Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) to assign overlapping aromatic signals. For example, HSQC can distinguish proton-carbon correlations in crowded δ 7.5–8.0 ppm regions .
- Solvent Effects : Re-run NMR in deuterated solvents with varying polarity (CDCl₃ vs. DMSO-d₆) to assess shifts caused by hydrogen bonding with the carboxylic acid group .
- Crystallography : Obtain single-crystal X-ray data to unambiguously confirm proton environments. Compare with DFT-calculated chemical shifts (GIAO method at B3LYP/6-311+G(d,p)) .
Advanced Research: What computational strategies predict its stability under varying pH conditions in biological assays?
Methodological Answer:
- pKa Prediction : Use COSMO-RS or DFT (e.g., Gaussian09 with SMD solvation model) to calculate the carboxylic acid group’s pKa. Experimental validation via UV-Vis titration in buffered solutions (pH 2–12) .
- Degradation Pathways : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Compare with molecular dynamics (MD) simulations (AMBER) to identify hydrolysis-prone motifs .
Advanced Research: How can researchers assess its compatibility with common laboratory reagents (e.g., organometallic catalysts)?
Methodological Answer:
- Reactivity Screening : Test stability in presence of Grignard reagents (e.g., MeMgBr) or Pd catalysts by TLC/HPLC. Carboxylic acids may deprotonate organometallics, requiring inert conditions (N₂/Ar atmosphere) .
- Coordination Studies : Use UV-Vis and cyclic voltammetry to detect chelation with transition metals (e.g., Cu²⁺, Fe³⁺). EDTA can mitigate interference in catalytic reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
